Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 622387-27-3 . It has a molecular weight of 341.25 . The IUPAC name for this compound is tert-butyl 4- (5-bromo-2-pyridinyl)-1-piperidinecarboxylate . It is a solid substance that should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate has been synthesized through various methods. For instance, Kong et al. (2016) utilized tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material in a three-step process, achieving a total yield of 49.9% (Kong et al., 2016).
Role as an Intermediate : This compound serves as a key intermediate in the synthesis of various biologically active compounds, including anticancer drugs as demonstrated by Zhang et al. (2018), who reported a high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate (Zhang et al., 2018).
Structural Characterization : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and confirmed its structure through spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Applications in Drug Development
Anticancer Drugs : The compound is an important intermediate for small molecule anticancer drugs. Zhang et al. (2018) emphasized its use in the synthesis of molecules containing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which are used in developing new anticancer drugs (Zhang et al., 2018).
Development of Other Therapeutics : The synthesized compounds are also explored for the treatment of various conditions like depression, cerebral ischemia, and as potential analgesics as reported by Zhang et al. (2018) (Zhang et al., 2018).
Chemical Properties and Analysis
Crystal Structure : Didierjean et al. (2004) conducted X-ray studies to reveal the crystal structure of related compounds, providing insights into their molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).
Chemical Reactions : Moskalenko and Boev (2014) discussed the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, leading to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle and store the compound safely.
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGAMDFOVMWROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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